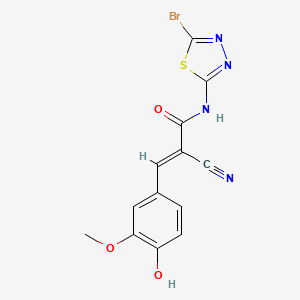

CK2 inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrN4O3S |

|---|---|

Molecular Weight |

381.21 g/mol |

IUPAC Name |

(E)-N-(5-bromo-1,3,4-thiadiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C13H9BrN4O3S/c1-21-10-5-7(2-3-9(10)19)4-8(6-15)11(20)16-13-18-17-12(14)22-13/h2-5,19H,1H3,(H,16,18,20)/b8-4+ |

InChI Key |

IOTWDUPCILVATH-XBXARRHUSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)Br)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Basis of Silmitasertib (CX-4945) Binding to Protein Kinase CK2

This technical guide provides a comprehensive overview of the structural and molecular interactions between the clinical-stage inhibitor Silmitasertib (CX-4945) and its primary target, Protein Kinase CK2 (formerly Casein Kinase 2). This document details the quantitative binding data, experimental methodologies, and the broader context of CK2 signaling pathways affected by this potent inhibitor.

Introduction to Protein Kinase CK2 and Silmitasertib (CX-4945)

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1][2][3] Elevated levels of CK2 are frequently observed in various human cancers, making it a compelling target for therapeutic intervention.[1][4] CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α or α') and two regulatory subunits (β).[5]

Silmitasertib (CX-4945), with the chemical name 5-(3-Chlorophenylamino)benzo[c][3][6]naphthyridine-8-carboxylic acid, is a potent, orally bioavailable, and ATP-competitive inhibitor of CK2.[6][7][8] It has demonstrated broad anti-proliferative activity in numerous cancer cell lines and has advanced to clinical trials for various malignancies.[4][9] Understanding the precise structural basis of its high-affinity binding is critical for the rational design of next-generation inhibitors with improved potency and selectivity.

Quantitative Binding and Activity Data

Silmitasertib (CX-4945) is a highly potent inhibitor of CK2, exhibiting sub-nanomolar affinity in biochemical assays. Its selectivity has been profiled against a broad panel of kinases. The key quantitative metrics for CX-4945 are summarized below.

| Parameter | Value | Kinase Target | Assay Type | Reference |

| Ki | 0.38 nM | CK2 | Cell-free | [7] |

| IC50 | 1 nM | CK2 | Cell-free | [8][10] |

| IC50 | 0.1 µM | Endogenous CK2 | Cell-based (Jurkat cells) | [10] |

| IC50 | 35 nM | Flt3 | Cell-free | [10] |

| IC50 | 46 nM | Pim1 | Cell-free | [10] |

| IC50 | 56 nM | CDK1 | Cell-free | [10] |

| IC50 | 82.3 nM | Clk1 | Cell-free | [7] |

| IC50 | 3.8 nM | Clk2 | Cell-free | [7] |

| IC50 | 90 nM | Clk3 | Cell-free | [7] |

Structural Basis of CX-4945 Binding to the CK2α Catalytic Subunit

The structural basis for the potent and selective inhibition of CK2 by CX-4945 has been elucidated through X-ray crystallography. Several structures of the human CK2α catalytic subunit in complex with CX-4945 have been solved, including PDB entries 3NGA , 3PE1 , and 6HMB .[6][11][12]

These structures reveal that CX-4945 binds within the ATP-binding pocket of CK2α, consistent with its ATP-competitive mechanism of inhibition.[6] The inhibitor adopts a largely planar conformation and is stabilized by a network of hydrogen bonds and hydrophobic interactions.

Key Molecular Interactions:

-

Hinge Region Interaction: The pyridine nitrogen atom of the benzonaphthyridine core forms a crucial hydrogen bond with the backbone amide of Val116 in the hinge region of the kinase.[13] This is a canonical interaction for many type I kinase inhibitors.

-

Hydrophobic Interactions: The tricyclic core of CX-4945 is nestled in a hydrophobic pocket formed by residues such as Val53, Val66, Ile95, and Met163. The 3-chlorophenyl moiety is situated in an additional hydrophobic region, further anchoring the inhibitor.

-

Salt Bridge Formation: The carboxylate group of CX-4945 forms a key salt bridge with the side chain of the conserved Lys68, an interaction critical for high-affinity binding.

-

Water-Mediated Bonds: Two conserved water molecules in the active site mediate additional hydrogen bonds between the inhibitor and the protein, further stabilizing the complex.[13]

Caption: Key interactions between CX-4945 and the CK2α active site.

Impact on CK2-Mediated Signaling Pathways

CK2 is a master regulator kinase involved in multiple pro-survival and proliferative signaling cascades.[14][15] Its inhibition by CX-4945 leads to the downregulation of these pathways, contributing to its anti-cancer effects.

Caption: Overview of CK2 signaling pathways inhibited by CX-4945.

Notably, CX-4945 has been shown to suppress the PI3K/Akt signaling pathway by directly preventing the CK2-mediated phosphorylation of Akt at serine 129.[8][10] This leads to downstream effects such as cell cycle arrest and the induction of apoptosis.[8][16]

Detailed Experimental Protocols

Recombinant CK2 Kinase Inhibition Assay (Cell-Free)

This protocol outlines a typical method for measuring the IC50 of an inhibitor against recombinant CK2 holoenzyme.

Caption: Workflow for a typical CK2 in vitro kinase assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing an assay dilution buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT), a specific CK2 substrate peptide (e.g., RRRDDDSDDD), and recombinant human CK2 holoenzyme.[10]

-

Inhibitor Addition: CX-4945, diluted to various concentrations, is added to the reaction mixture.

-

Reaction Initiation: The kinase reaction is initiated by the addition of an ATP solution containing MgCl2, unlabeled ATP, and a tracer amount of [γ-33P]ATP (final ATP concentration is typically near its Km, e.g., 15 µM).[10]

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[10]

-

Reaction Termination and Detection: The reaction is stopped, and the amount of 33P incorporated into the substrate peptide is quantified, typically by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each CX-4945 concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

X-ray Crystallography of CK2α in Complex with CX-4945

This section provides a generalized protocol for the structural determination of the CK2α-inhibitor complex.

Methodology:

-

Protein Expression and Purification: The human CK2α catalytic subunit (residues 1-335) is overexpressed, typically in an E. coli expression system.[17] The protein is then purified to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

Crystallization: The purified CK2α is concentrated and mixed with the inhibitor CX-4945. Crystallization is achieved using vapor diffusion methods (hanging or sitting drop). A typical crystallization condition involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant like polyethylene glycol (PEG) and a specific salt at a controlled pH.[18]

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[6]

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined CK2α structure as a search model. The model is then refined against the collected diffraction data, and the inhibitor molecule is built into the observed electron density map.[6][11] The final model's quality is assessed using metrics like R-work and R-free.[6][11]

Crystallographic Data for PDB ID: 3PE1 [6]

| Parameter | Value |

|---|---|

| Method | X-RAY DIFFRACTION |

| Resolution | 1.60 Å |

| Space Group | P21 21 21 |

| R-Value Work | 0.160 |

| R-Value Free | 0.203 |

Conclusion

The binding of Silmitasertib (CX-4945) to the ATP pocket of Protein Kinase CK2 is a well-characterized, high-affinity interaction. The structural data provides a clear rationale for its potency, which is driven by a combination of hydrogen bonding, a key salt bridge, and extensive hydrophobic interactions. This detailed molecular understanding serves as an invaluable blueprint for the structure-based design of novel CK2 inhibitors. By disrupting multiple oncogenic signaling pathways, CX-4945 continues to be a significant tool for both cancer research and clinical therapeutic strategies targeting CK2.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of CX-4945 binding to human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of the human protein kinase CK2 regulatory subunit reveals its zinc finger-mediated dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 15. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]

- 17. rcsb.org [rcsb.org]

- 18. researchgate.net [researchgate.net]

Target Validation of the CK2 Inhibitor CX-4945 (Silmitasertib) in Cancer Cells: A Technical Guide

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Its overexpression is a hallmark of many human cancers, where it contributes to malignant transformation and resistance to therapy by phosphorylating and regulating a multitude of oncoproteins and tumor suppressors.[1][2] This has positioned CK2 as a compelling therapeutic target in oncology.

CX-4945, also known as Silmitasertib, is a first-in-class, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2.[2][3][4] It has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer models and has been evaluated in numerous clinical trials for both solid and hematological malignancies.[3][4][5][6][7] This technical guide provides an in-depth overview of the target validation of CX-4945 in cancer cells, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core signaling pathways and workflows involved in its evaluation.

Data Presentation: Efficacy and Potency of CX-4945

The anti-cancer activity of CX-4945 has been quantified in numerous studies. The tables below summarize its inhibitory potency against its primary target, CK2, and its efficacy in cancer cell lines.

Table 1: Inhibitory Potency of CX-4945 against Protein Kinase CK2

| Parameter | Value | Notes | Source |

| IC₅₀ | 1 nM | Against recombinant human CK2α in a cell-free assay. | [8][9][10] |

| Kᵢ | 0.38 nM | ATP-competitive inhibition. | [2][11] |

Table 2: Anti-Proliferative and Cytotoxic Activity of CX-4945 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Source |

| Chronic Lymphocytic Leukemia (CLL) | Leukemia | Cell Viability | IC₅₀ | < 1 | [2] |

| HeLa | Cervical Cancer | Kinase Activity | p-Akt (S129) IC₅₀ | 0.7 | [12] |

| MDA-MB-231 | Breast Cancer | Kinase Activity | p-Akt (S129) IC₅₀ | 0.9 | [12] |

| Various | Breast Cancer | Cell Proliferation | EC₅₀ | 1.71 - 20.01 | [9] |

| U-87, U-138, A-172 | Glioblastoma | Cell Viability | Significant Reduction | 5 - 15 | [13] |

| TFK-1, SSP-25 | Cholangiocarcinoma | Cell Viability | >50% Decrease | 15 | [14] |

| HuCCT-1 | Cholangiocarcinoma | Cell Viability | Significant Reduction | 20 | [15][16] |

Core Signaling Pathway Affected by CX-4945

A primary mechanism through which CX-4945 exerts its anti-tumor effects is by attenuating the pro-survival PI3K/Akt/mTOR signaling pathway. CK2 directly phosphorylates and regulates key components of this cascade. Inhibition of CK2 by CX-4945 leads to decreased phosphorylation of Akt at the specific Serine 129 site, which in turn reduces the activity of downstream effectors responsible for cell growth and survival.[1][3][17]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. targetedonc.com [targetedonc.com]

- 7. Facebook [cancer.gov]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling | MDPI [mdpi.com]

- 13. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma [mdpi.com]

- 14. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]

- 15. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. aacrjournals.org [aacrjournals.org]

The Core Cellular Pathways Modulated by CK2 Inhibitor CX-4945 (Silmitasertib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved, constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including both solid tumors and hematological malignancies.[1][2] Its role as a master regulator of numerous cellular processes—spanning cell growth, proliferation, survival, and apoptosis—positions it as a critical target for therapeutic intervention.[2][3] CX-4945, also known as Silmitasertib, is a first-in-class, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2.[1][4][5][6] This technical guide provides an in-depth analysis of the cellular signaling pathways modulated by CX-4945, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the molecular mechanisms of action.

Mechanism of Action

CX-4945 exerts its inhibitory effect by potently and selectively targeting the ATP-binding pocket of the CK2 catalytic α and α' subunits.[1][2][7] This competitive inhibition prevents the transfer of phosphate from ATP to CK2's vast array of protein substrates, thereby disrupting the downstream signaling cascades that promote cancer cell survival and proliferation.[1][2] The strong binding interaction is characterized by a very low dissociation constant (Ki).[1]

Quantitative Data Summary

The efficacy of CX-4945 has been quantified across numerous biochemical and cell-based assays. The following tables summarize its potency and cellular effects.

Table 1: Biochemical Potency of CX-4945

| Target | Parameter | Value | Notes |

| Recombinant Human CK2α | IC₅₀ | 1 nM | Cell-free kinase assay.[4][5][8] |

| Recombinant Human CK2α | Kᵢ | 0.38 nM | ATP-competitive inhibition.[1][4][9] |

| Recombinant Human Holoenzyme (α₂β₂) | Kᵢ | 0.38 nM | Strong interaction with the complete enzyme complex.[1] |

| Jurkat Cells (endogenous CK2) | IC₅₀ | 0.1 µM | Potent inhibition of intracellular CK2 activity.[4] |

Table 2: Off-Target Kinase Inhibition (Cell-Free Assays)

| Kinase | IC₅₀ | Notes |

| FLT3 | 35 nM | Inactive in cell-based functional assays at 10 µM.[4][10] |

| PIM1 | 46 nM | Inactive in cell-based functional assays at 10 µM.[4][10] |

| CDK1 | 56 nM | Inactive in cell-based functional assays at 10 µM.[4][10] |

| DYRK1A | 160 nM | Potent inhibition observed in specific assays.[11][12] |

| GSK3β | 190 nM | Potent inhibition observed in specific assays.[11][12] |

Table 3: Cellular Effects of CX-4945

| Cell Line / Model | Assay Type | Endpoint | Value / Effect |

| Various Breast Cancer Lines | Proliferation | EC₅₀ | 1.71 - 20.01 µM |

| HUVEC | Proliferation | IC₅₀ | 5.5 µM |

| HUVEC | Migration | IC₅₀ | 2 µM |

| HUVEC | Tube Formation | IC₅₀ | 4 µM |

| HeLa Cells | Cell Viability | IC₅₀ | ~0.7 µM (for Akt S129-P inhibition) |

| Glioblastoma (U-87) | Cell Viability | Significant Reduction | ~70-80% at 5-15 µM[6] |

| Chronic Lymphocytic Leukemia | Cell Viability | IC₅₀ | < 1 µM[1] |

Core Modulated Signaling Pathways

CX-4945 disrupts several critical pro-survival and pro-proliferative pathways by inhibiting CK2.

The PI3K/Akt/mTOR Pathway

One of the most significant consequences of CK2 inhibition by CX-4945 is the attenuation of the PI3K/Akt/mTOR signaling axis.[1][5] CK2 promotes this pathway through at least two distinct mechanisms:

-

Direct Phosphorylation of Akt: CK2 directly phosphorylates Akt at serine 129 (S129).[13][14][15] This phosphorylation is a priming step that facilitates subsequent activating phosphorylation by other kinases like PDK1, leading to full Akt activation.[14] CX-4945 directly blocks the S129 phosphorylation event.[4][13]

-

Inhibition of PTEN: CK2 can phosphorylate and inactivate the tumor suppressor PTEN.[1] By inhibiting CK2, CX-4945 can lead to the restoration of PTEN activity, which acts as a brake on the PI3K pathway by dephosphorylating PIP3.

The resulting downregulation of Akt activity leads to decreased cell survival, reduced proliferation, and induction of apoptosis.[5]

Cell Cycle Progression

CX-4945 induces cell cycle arrest, although the specific phase can be cell-type dependent.[4][13] For instance, a G2/M arrest has been observed in BT-474 breast cancer cells, while a G1 arrest occurs in BxPC-3 cells.[4][13] This is mediated by CK2's role in phosphorylating key cell cycle regulators. Inhibition by CX-4945 leads to:

-

Reduced phosphorylation of p21 (T145): This leads to the stabilization and increased levels of the cyclin-dependent kinase inhibitor p21.[4][13]

-

Increased levels of p27: Another critical cell cycle inhibitor.[4][13]

The accumulation of p21 and p27 effectively halts the cell cycle, preventing cancer cell division.

Apoptosis Induction

CX-4945 is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][4][5] CK2 normally promotes survival by phosphorylating and regulating numerous proteins in the apoptotic cascade. By inhibiting CK2, CX-4945 tips the balance in favor of cell death, evidenced by:

-

Induction of Caspase-3/7 activity: Activation of these executioner caspases is a hallmark of apoptosis.[4]

-

Cleavage of PARP: Poly(ADP-ribose) polymerase is a key substrate for activated caspases, and its cleavage is a definitive marker of apoptosis.[8][16]

-

Modulation of Bcl-2 family proteins: Treatment with CX-4945 can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8]

Other Implicated Pathways

-

JAK/STAT Pathway: CK2 can directly phosphorylate and activate both JAK2 and STAT3, key components of a pathway crucial for cytokine signaling and cell proliferation.[3][14] CX-4945 can thus dampen aberrant STAT3 activity.

-

Wnt/β-catenin Pathway: CK2 is known to phosphorylate β-catenin, enhancing its stability and transcriptional activity.[14][17] Inhibition of CK2 can therefore lead to the degradation of β-catenin, suppressing this oncogenic pathway.

-

IKAROS Tumor Suppressor: In leukemia, CK2 phosphorylates and inactivates the IKAROS tumor suppressor. CX-4945 treatment can restore IKAROS's DNA-binding and tumor-suppressive functions.[18]

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of CX-4945. Researchers should optimize conditions for their specific cell lines and reagents.

In Vitro CK2 Kinase Assay (Radiometric)

This assay measures the direct inhibition of CK2 enzymatic activity by CX-4945.

-

Principle: Measures the transfer of radiolabeled phosphate ([γ-³³P]ATP) from ATP to a specific CK2 peptide substrate.

-

Materials: Recombinant human CK2 holoenzyme, CK2 substrate peptide (e.g., RRRDDDSDDD), [γ-³³P]ATP, Assay Dilution Buffer (ADB), 0.75% phosphoric acid, phosphocellulose filter plate, scintillation fluid.

-

Procedure:

-

Prepare serial dilutions of CX-4945 (e.g., 0.0001 µM to 1 µM) in ADB.[10]

-

In a 96-well plate, combine 10 µL of CX-4945 dilution, 10 µL of ADB, 10 µL of substrate peptide (1 mM stock), and 10 µL of recombinant CK2 (e.g., 25 ng).[10]

-

Initiate the kinase reaction by adding 10 µL of ATP solution containing [γ-³³P]ATP (final ATP concentration ~15 µM).[10]

-

Incubate for 10 minutes at 30°C.[10]

-

Quench the reaction by adding 100 µL of 0.75% phosphoric acid.[4][10]

-

Transfer the mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter.

-

Wash the wells five times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.[4][10]

-

Dry the plate, add scintillation fluid to each well, and measure radioactivity using a scintillation counter.[4][10]

-

Calculate % inhibition relative to a DMSO control and determine the IC₅₀ value.

-

Cell Viability Assay (MTS/MTT)

This assay measures the effect of CX-4945 on the metabolic activity of cell populations, serving as an indicator of cell viability and proliferation.

-

Principle: Viable, metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, which can be quantified by absorbance.[19][20]

-

Materials: 96-well cell culture plates, appropriate cell culture medium, CX-4945 stock solution (in DMSO), MTS or MTT reagent, solubilization solution (for MTT).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere for 24 hours.[4][10]

-

Treat cells with various concentrations of CX-4945. Include a vehicle-only (DMSO) control.

-

Incubate for the desired time period (e.g., 48 or 72 hours).[16]

-

For MTS Assay: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.[19][20]

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/ml). Incubate for 3-4 hours at 37°C. Afterwards, add 100-150 µL of solubilization solution to dissolve the formazan crystals.[19][20]

-

Record absorbance at the appropriate wavelength (~490 nm for MTS, ~570 nm for MTT) using a microplate reader.[19][20]

-

Calculate cell viability as a percentage relative to the vehicle control and determine EC₅₀/IC₅₀ values.

-

Western Blotting

This technique is used to detect changes in the expression or phosphorylation status of specific proteins within the modulated pathways.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., phospho-Akt S129, total Akt, cleaved PARP, p21).

-

Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, electrophoresis and transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Culture and treat cells with CX-4945 for the desired time.

-

Lyse the cells on ice and collect the supernatant containing total protein.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by heating at 95°C for 5 minutes in loading buffer.[21]

-

Separate proteins by SDS-PAGE (100-150V for 40-60 minutes).[21]

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt S129) overnight at 4°C.[21]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Wash the membrane again three times with TBST.

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion

CX-4945 (Silmitasertib) is a potent and selective inhibitor of Protein Kinase CK2 that modulates a nexus of cellular pathways critical for cancer cell survival and proliferation. Its primary impact on the PI3K/Akt/mTOR axis, coupled with its ability to induce cell cycle arrest and apoptosis, underscores its therapeutic potential. The off-target effects on kinases such as DYRK1A and GSK3β may also contribute to its biological activity and warrant further investigation.[11][12] The data and protocols presented in this guide provide a foundational resource for researchers working to further elucidate the mechanisms of CK2 inhibition and develop novel anti-cancer strategies.

References

- 1. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silmitasertib - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Casein Kinase II (CK2), Glycogen Synthase Kinase-3 (GSK-3) and Ikaros mediated regulation of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

Investigating the Role of CK2 with the Selective Inhibitor "Compound 4"

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel and selective inhibitor of protein kinase CK2, referred to as "Compound 4" in its primary publication. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways. This information is intended to support researchers, scientists, and drug development professionals in their investigation of CK2 function and the therapeutic potential of its inhibition.

Introduction to CK2 and the Novel Inhibitor

Protein kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is frequently implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][2]

A novel class of CK2 inhibitors has been developed, with the lead compound, designated as Compound 4 , demonstrating remarkable selectivity and cellular efficacy.[3][4] This inhibitor represents a significant advancement in the field, offering a valuable tool to probe the intricate functions of CK2.

Mechanism of Action

Compound 4 exhibits a unique mechanism of action by targeting the "open hinge" conformation of CK2.[3][4] This conformation is a rare structural state among protein kinases, and by specifically binding to it, Compound 4 achieves a high degree of selectivity.[3][4] This ATP-competitive inhibitor interacts with side chain residues in the hinge region, a mode of binding distinct from many other CK2 inhibitors.[3][4] This specificity minimizes off-target effects, making it a more precise tool for studying CK2-mediated signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound 4, providing a basis for comparison with other known CK2 inhibitors.

| Inhibitor | Target | IC₅₀ (nM) | Assay Method | Reference |

| Compound 4 | CK2α | 280 | ADP-Glo™ Kinase Assay | [3] |

| SRPIN803 | CK2 | 203 | Not Specified | [5] |

| CX-4945 | CK2 | Not Specified | Not Specified | [6] |

| TDB | CK2 | 32 | Not Specified | [6] |

Table 1: In Vitro Kinase Inhibition

| Inhibitor | Cell Line | DC₅₀ (µM) | Assay Method | Reference |

| Compound 4 | Jurkat (Human T-cell leukemia) | 12.8 | MTT Assay | [3] |

Table 2: Cellular Viability

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by CK2 and a typical experimental workflow for evaluating CK2 inhibitors.

CK2-Mediated Signaling Pathways

Caption: CK2 signaling pathways impacting cell survival and apoptosis.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for characterizing a novel CK2 inhibitor.

Experimental Protocols

The following are detailed, standardized protocols for the key experiments cited in the characterization of Compound 4. While these protocols are based on established methodologies, it is recommended to consult the primary publication (Dalle Vedove et al., Eur J Med Chem. 2020;195:112267) for any specific modifications.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound 4 against CK2α.

Materials:

-

Recombinant human CK2α enzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Compound 4 stock solution (in DMSO)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of Compound 4 in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) control.

-

Add 2.5 µL of a solution containing the CK2α enzyme and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for CK2.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT)

Objective: To determine the half-maximal effective concentration (DC₅₀) of Compound 4 on the viability of Jurkat cells.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Compound 4 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear plates

Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of Compound 4 in complete medium.

-

Add 100 µL of the diluted inhibitor or vehicle (DMSO) control to the respective wells.

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability for each inhibitor concentration relative to the vehicle control.

-

Determine the DC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of p-AKT (S129)

Objective: To assess the effect of Compound 4 on the phosphorylation of the CK2 substrate AKT at serine 129 in a cellular context.

Materials:

-

Jurkat cells

-

Compound 4

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p-AKT(S129) and anti-total AKT

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat Jurkat cells with various concentrations of Compound 4 or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AKT(S129) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.

-

Quantify the band intensities using densitometry software.

Conclusion

Compound 4 represents a highly selective and potent inhibitor of CK2 with a well-defined mechanism of action. Its ability to effectively reduce the viability of cancer cells and modulate key signaling pathways underscores the therapeutic potential of targeting CK2. The data and protocols presented in this guide provide a solid foundation for further investigation into the multifaceted roles of CK2 in health and disease, and for the development of novel therapeutic strategies based on its inhibition.

References

- 1. Frontiers | Mechanism of CK2 Inhibition by a Ruthenium-Based Polyoxometalate [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: CK2 Inhibitor 3 - IC50 and Ki Values

This technical guide provides a comprehensive overview of the biochemical and cellular potencies of compounds identified as "CK2 inhibitor 3". The primary focus is on the well-characterized and clinically evaluated inhibitor, CX-4945 (Silmitasertib), with comparative data provided for another pyrazolo[1,5-a]pyrimidine-based CK2 inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Inhibitor Potency

The inhibitory activities of two compounds, both referred to in literature as "this compound" or similar, are summarized below. CX-4945 (Silmitasertib) is a potent, orally bioavailable, ATP-competitive inhibitor of the CK2α and CK2α' subunits.[1][2][3] The second compound is a selective pyrazolo[1,5-a]pyrimidine derivative.

| Inhibitor Name | Target | Assay Type | IC50 | Ki | Kd |

| CX-4945 (Silmitasertib) | CK2α | Biochemical (Radiometric Kinase Assay) | 1 nM | - | - |

| CK2α' | Biochemical (Radiometric Kinase Assay) | 1 nM | - | - | |

| CK2α | Biochemical (Binding Assay) | - | 0.38 nM | - | |

| Pyrazolo[1,5-a]pyrimidine Derivative | CK2α | Biochemical | 1.51 µM | - | 12 nM |

| CK2α' | Biochemical | 7.64 µM | - | - | |

| CK2α | Cell-based | 8 nM | - | - | |

| CK2α' | Cell-based | 38 nM | - | - |

Experimental Protocols

Determination of IC50 for CX-4945 (Radiometric Kinase Assay)

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of CX-4945 against the CK2 holoenzyme using a radiometric assay format.

Materials:

-

CX-4945

-

Recombinant human CK2 holoenzyme (α2β2)

-

Substrate peptide (e.g., RRRADDSDDDDD)

-

[γ-³³P]ATP

-

Assay Dilution Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol

-

ATP solution: 75 µM ATP in 75 mM MgCl₂

-

0.75% Phosphoric acid

-

Phosphocellulose filter plate

-

Scintillation fluid

-

Luminescence counter

Procedure:

-

Prepare a serial dilution of CX-4945 in DMSO, with a final concentration range typically from 0.0001 µM to 1 µM.

-

In a reaction well, combine 10 µL of the CX-4945 dilution with 10 µL of ADB.

-

Add 10 µL of the substrate peptide solution (1 mM in ADB).

-

Add 10 µL of the recombinant human CK2 enzyme (25 ng in ADB).

-

Initiate the kinase reaction by adding 10 µL of the ATP solution containing [γ-³³P]ATP. The final ATP concentration in the reaction is 15 µM.

-

Incubate the reaction mixture at 30°C for 10 minutes.

-

Quench the reaction by adding 100 µL of 0.75% phosphoric acid.

-

Transfer the quenched reaction mixture to a phosphocellulose filter plate.

-

Wash each well of the filter plate five times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the plate under a vacuum for 5 minutes.

-

Add 15 µL of scintillation fluid to each well.

-

Measure the residual radioactivity using a luminescence counter.

-

The IC50 values are calculated from the dose-response curves generated from at least eight concentrations of CX-4945.

Determination of Ki for CX-4945 (Competitive Binding Assay)

The inhibition constant (Ki) for ATP-competitive inhibitors like CX-4945 is often determined through competitive binding assays. While a specific, detailed protocol for the Millipore Kinase Profiler assay used for CX-4945's Ki determination is proprietary, the general principle involves measuring the displacement of a fluorescently labeled ATP-competitive probe from the kinase active site by the inhibitor. The Ki can then be calculated from the IC50 value obtained in the binding assay using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S]/KM))

Where:

-

IC50 is the concentration of the inhibitor that displaces 50% of the labeled probe.

-

[S] is the concentration of the labeled probe used in the assay.

-

KM is the Michaelis-Menten constant of the labeled probe for the kinase.

Signaling Pathway and Experimental Workflow Diagrams

CK2 in the PI3K/Akt Signaling Pathway

Protein Kinase CK2 is a key regulator of multiple signaling pathways that are critical for cell growth, proliferation, and survival. One of the well-established pathways influenced by CK2 is the PI3K/Akt pathway. CK2 can directly phosphorylate Akt at serine 129, contributing to its activation. Additionally, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, which normally antagonizes the PI3K/Akt pathway. Inhibition of CK2 by compounds like CX-4945 can therefore lead to reduced Akt signaling, resulting in decreased cell proliferation and increased apoptosis.[4][5][6]

Caption: CK2's role in the PI3K/Akt signaling pathway and its inhibition by CX-4945.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of a kinase inhibitor using a radiometric assay.

Caption: Workflow for determining the IC50 of a CK2 inhibitor via a radiometric assay.

References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the ATP-Competitive Inhibition Mechanism of SGC-CK2-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the highly selective and potent Protein Kinase CK2 inhibitor, SGC-CK2-1, also known as "CK2 inhibitor 3". This document provides a comprehensive overview of its binding kinetics, structural interactions, and cellular engagement, supported by detailed experimental methodologies and quantitative data.

Executive Summary

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its dysregulation is frequently associated with various cancers, making it a compelling target for therapeutic intervention. SGC-CK2-1 has emerged as a pivotal chemical probe for elucidating the cellular functions of CK2 due to its exceptional potency and selectivity. This guide delves into the ATP-competitive inhibition mechanism of SGC-CK2-1, offering valuable insights for researchers in oncology, cell biology, and drug discovery.

Quantitative Inhibitory Profile of SGC-CK2-1

SGC-CK2-1 demonstrates potent inhibition of the catalytic subunits of CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2). Its inhibitory activity has been quantified through both biochemical and cellular assays, as summarized below.

| Assay Type | Target | Parameter | Value | ATP Concentration | Reference |

| Enzymatic Assay (Eurofins) | CK2α | IC50 | 4.2 nM | 10 µM | [1] |

| Enzymatic Assay (Eurofins) | CK2α' | IC50 | 2.3 nM | 10 µM | [1] |

| Cellular Assay (NanoBRET) | CK2α | IC50 | 36 nM | N/A | [1][2][3] |

| Cellular Assay (NanoBRET) | CK2α' | IC50 | 16 nM | N/A | [1][2][3] |

Kinome-Wide Selectivity

A critical attribute of a chemical probe is its selectivity. SGC-CK2-1 has been profiled against a broad panel of human kinases, demonstrating a superior selectivity profile compared to other known CK2 inhibitors.

| Assay | Kinases Screened | Inhibitor Concentration | Results | Reference |

| KINOMEscan | 403 wild-type kinases | 1 µM | Only 3 kinases were inhibited by more than 90%, two of which were CK2α and CK2α'.[2] Potential off-targets were found to be at least 100-fold weaker.[4] | [1][2][4] |

ATP-Competitive Binding and Structural Insights

The primary mechanism of action for SGC-CK2-1 is its direct competition with ATP for the binding site on the CK2α subunit. This has been elucidated through X-ray crystallography studies.

The co-crystal structure of SGC-CK2-1 in complex with human CK2α has been resolved (PDB ID: 6Z83)[4][5][6][7]. The structure reveals that the pyrazolopyrimidine core of SGC-CK2-1 occupies the adenine-binding pocket of the ATP-binding site.

Caption: ATP-Competitive Inhibition by SGC-CK2-1.

Key Signaling Pathways Modulated by CK2 Inhibition

CK2 is a nodal kinase that regulates multiple signaling pathways critical for cell survival and proliferation. Inhibition of CK2 by SGC-CK2-1 is expected to impact these pathways.

Caption: Major Signaling Pathways Regulated by CK2.

Detailed Experimental Methodologies

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard procedure for determining the in vitro potency (IC50) of an inhibitor against a specific kinase using a radiometric assay format.

Caption: Radiometric Kinase Assay Workflow.

Protocol:

-

Compound Preparation: A serial dilution of SGC-CK2-1 is prepared in 100% DMSO.

-

Reaction Mixture: The kinase (e.g., recombinant human CK2α), a specific peptide substrate, and the inhibitor are pre-incubated in a reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA).

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing [γ-33P]-ATP and 10 mM Mg-acetate.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 40 minutes) at room temperature.

-

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

-

Substrate Capture: An aliquot of the reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate.

-

Washing: The filter is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a test compound to a target protein.

Protocol:

-

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding for CK2α or CK2α' fused to NanoLuc® luciferase.

-

Cell Plating: Transfected cells are seeded into 96-well plates.

-

Compound and Tracer Addition: A serial dilution of SGC-CK2-1 is added to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the ATP-binding site of CK2.

-

Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein.

-

Substrate Addition: A substrate for NanoLuc® luciferase is added.

-

BRET Measurement: The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

-

Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.

X-ray Crystallography

Determining the co-crystal structure of SGC-CK2-1 with CK2α provides atomic-level detail of the binding interaction.

Protocol:

-

Protein Expression and Purification: The catalytic subunit of human CK2α is overexpressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.

-

Crystallization: The purified CK2α is concentrated and mixed with SGC-CK2-1. Crystallization is typically achieved using the hanging-drop or sitting-drop vapor diffusion method, where the protein-inhibitor complex is mixed with a precipitant solution and allowed to equilibrate against a reservoir of the precipitant.

-

Crystal Soaking (Alternative): Alternatively, pre-formed crystals of apo-CK2α can be soaked in a solution containing a high concentration of SGC-CK2-1.

-

Data Collection: A suitable crystal is cryo-protected and exposed to a high-intensity X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the protein-inhibitor complex is built into the electron density and refined to yield the final structure.

Conclusion

SGC-CK2-1 is a highly potent and selective ATP-competitive inhibitor of Protein Kinase CK2. Its well-defined mechanism of action, characterized by direct binding to the ATP pocket of the catalytic subunits, makes it an invaluable tool for dissecting the complex roles of CK2 in cellular signaling and disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize SGC-CK2-1 in their studies and to advance the development of novel therapeutics targeting CK2.

References

- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]

- 2. chayon.co.kr [chayon.co.kr]

- 3. researchgate.net [researchgate.net]

- 4. Crystallization of membrane proteins by vapor diffusion. | Department of Biology [biology.ox.ac.uk]

- 5. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 6. Protein Crystallization [bio.davidson.edu]

- 7. Introduction to Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

Methodological & Application

Application Notes and Protocols for CK2 Inhibitor 3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various cancers, making it a compelling target for therapeutic intervention. "CK2 inhibitor 3" is a potent and selective inhibitor of CK2 with an IC50 value of 280 nM.[1] This document provides detailed application notes and experimental protocols for the utilization of "this compound" in cell culture experiments, intended to guide researchers in investigating its biological effects.

Mechanism of Action

"this compound" exerts its biological effects by competitively inhibiting the ATP-binding site of the CK2 catalytic subunits. This inhibition leads to a downstream cascade of events, primarily affecting signaling pathways that are crucial for cancer cell survival and proliferation. A key documented effect is the reduction of phosphorylation of Akt at serine 129 (p-Akt Ser129), a phosphorylation event mediated by CK2 that is important for maximal Akt activation.[1][2][3] By attenuating CK2 activity, "this compound" can induce apoptosis and reduce cell viability in tumor cells.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of "this compound" in cell culture studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (In Vitro Kinase Assay) | - | 280 nM | [1] |

| DC50 (Cell Viability) | Jurkat (Human T-cell leukemia) | 12.80 µM | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CK2 and the general workflows for the experimental protocols described below.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of "this compound" in cell culture. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is adapted for Jurkat cells and is based on standard MTT assay procedures.[1][4][5][6][7]

a. Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

"this compound" (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Microplate reader

b. Protocol:

-

Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of approximately 3 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.[4]

-

Treatment: Prepare serial dilutions of "this compound" in complete medium. Add the desired final concentrations of the inhibitor to the wells. For a dose-response curve, a range of concentrations from 0 µM to 50 µM is recommended.[1] Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The DC50 value can be determined by plotting cell viability against the inhibitor concentration.

Western Blot Analysis for p-Akt (Ser129) Phosphorylation

This protocol provides a framework for detecting changes in Akt phosphorylation at Ser129 in Jurkat cells treated with "this compound".[8][9][10][11]

a. Materials:

-

Jurkat cells

-

RPMI-1640 medium

-

"this compound"

-

DMSO

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser129) and Rabbit anti-Akt (total)

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL Western blotting detection reagents

-

Chemiluminescence imaging system

b. Protocol:

-

Cell Culture and Treatment: Culture Jurkat cells to a sufficient density. Treat the cells with "this compound" at desired concentrations (e.g., 5 µM and 20 µM) for 16 hours.[1] Include a vehicle control.

-

Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Akt (Ser129) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using ECL reagents and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]

a. Materials:

-

Jurkat cells

-

RPMI-1640 medium

-

"this compound"

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

b. Protocol:

-

Cell Treatment: Seed and treat Jurkat cells with "this compound" at various concentrations for a specified time (e.g., 24-48 hours). Include both untreated and vehicle-treated controls.

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

"this compound" is a valuable tool for studying the roles of CK2 in cancer biology. The protocols provided herein offer a foundation for investigating its effects on cell viability, key signaling pathways, and the induction of apoptosis. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems to further elucidate the therapeutic potential of targeting CK2 in cancer.

References

- 1. Jurkat In Vitro MTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]

- 2. Protein kinase CK2 phosphorylates and upregulates Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell viability assay [bio-protocol.org]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - EE [thermofisher.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT test (cell viability assay) [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Accurate Absolute Quantitation of Endogenous AKT1 in Jurkat Cells Using Simple Western - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. abpbio.com [abpbio.com]

- 13. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]

- 14. dp.univr.it [dp.univr.it]

- 15. Evaluation of apoptosis with Annexin V [bio-protocol.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunoprecipitation Kinase Assay for CK2 Inhibitor CX-4945 (Silmitasertib)

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, proliferation, and survival.[1][2] The CK2 holoenzyme is typically a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] Unlike many other kinases, CK2 is considered to be constitutively active. Its dysregulation and overexpression are implicated in the pathogenesis of numerous human diseases, particularly cancer, making it an attractive therapeutic target.[3][4]

CX-4945, also known as Silmitasertib, is a potent, selective, and orally bioavailable small-molecule inhibitor of CK2.[5][6] As a first-in-class clinical inhibitor of CK2, it serves as a critical tool for studying CK2-mediated signaling and for therapeutic development.[7][8] This document provides detailed protocols for an immunoprecipitation (IP) kinase assay to measure endogenous CK2 activity from cell lysates and to evaluate the efficacy of inhibitors like CX-4945.

Mechanism of Action of CX-4945 CX-4945 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CK2α catalytic subunit, preventing the phosphorylation of CK2 substrates.[9][10] This inhibition leads to the downregulation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, by blocking CK2-mediated phosphorylation of key components like Akt at Serine 129.[5][7] This action can induce cell-cycle arrest and apoptosis in cancer cells.[5][11]

Quantitative Data: Inhibitory Profile of CX-4945

The following table summarizes the in vitro potency of CX-4945 against CK2 and other selected kinases.

| Target Kinase | Parameter | Value (nM) | Notes |

| CK2α | IC₅₀ | 1 | Potent and selective inhibition.[6][7][11] |

| CK2α' | IC₅₀ | 1 | Equal potency against the α' isoform.[6] |

| CK2α | Kᵢ | 0.38 | High-affinity binding to the ATP pocket.[7][9] |

| Flt3 | IC₅₀ | 35 | Off-target activity observed in cell-free assays.[7][12] |

| Pim1 | IC₅₀ | 46 | Off-target activity observed in cell-free assays.[7][12] |

| CDK1 | IC₅₀ | 56 | Off-target activity observed in cell-free assays.[7][12] |

| DYRK1A | IC₅₀ | 160 | Significant off-target inhibition.[12] |

| GSK3β | IC₅₀ | 190 | Significant off-target inhibition.[13] |

Note: While CX-4945 shows activity against other kinases in cell-free assays, it demonstrates high selectivity for CK2 in cell-based functional assays at relevant concentrations.[7]

CK2 Signaling and Inhibition by CX-4945

The diagram below illustrates the central role of CK2 in promoting cell survival through the PI3K/Akt pathway and the mechanism of inhibition by CX-4945.

Caption: CK2-mediated phosphorylation of Akt(S129) promotes its full activation, leading to cell survival.

Experimental Workflow: CK2 Immunoprecipitation (IP) Kinase Assay

This workflow outlines the key steps to measure the activity of immunoprecipitated CK2 in the presence or absence of an inhibitor.

Caption: Workflow for measuring CK2 activity using an immunoprecipitation kinase assay.

Detailed Experimental Protocol

This protocol is adapted from standard immune complex kinase assay procedures.[14][15]

A. Materials and Reagents

-

Cell Lines: Appropriate cell line with detectable CK2 expression (e.g., HeLa, Jurkat, U937).

-

CK2 Inhibitor: CX-4945 (Silmitasertib), dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Antibodies:

-

Anti-CK2α rabbit polyclonal antibody (for IP).

-

Rabbit IgG (Isotype control).

-

-

Beads: Protein A/G PLUS-Agarose beads.

-

Buffers and Solutions:

-

Cell Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. Supplement with protease and phosphatase inhibitor cocktails immediately before use.

-

Wash Buffer: PBS or a less stringent RIPA buffer.

-

Kinase Assay Buffer (1X): 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM DTT.

-

CK2 Substrate: Specific CK2 peptide substrate (e.g., RRADDSDDDDD) at a working concentration of 200 µM.

-

ATP Solution: 500 µM "cold" ATP.

-

Radioisotope: [γ-³²P]ATP (10 mCi/ml).

-

Stop Solution: 0.75% Phosphoric acid or 40% Trichloroacetic acid (TCA).

-

-

Consumables: P81 phosphocellulose paper, microcentrifuge tubes, scintillation vials, scintillation cocktail.

B. Cell Culture and Treatment

-

Culture cells to 80-90% confluency in appropriate media.

-

Treat cells with the desired concentrations of CX-4945 (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-24 hours).[16][17]

C. Preparation of Cell Lysates

-

Aspirate the culture medium and wash the cell monolayer once with ice-cold PBS.

-

Add 1 ml of ice-cold RIPA buffer to the plate and incubate on ice for 10-15 minutes.[14]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]

-

Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

D. Immunoprecipitation of CK2

-

Normalize the protein concentration of all samples with lysis buffer. Use 500 µg to 1 mg of total protein per IP reaction.

-

Add 1-2 µg of anti-CK2α antibody to each tube. For the negative control, add an equivalent amount of rabbit IgG.

-

Incubate with gentle rotation for 2-4 hours at 4°C.

-

Add 20-30 µl of a 50% slurry of Protein A/G PLUS-Agarose beads to each tube.

-

Incubate with gentle rotation for an additional 1-2 hours (or overnight) at 4°C.

-

Collect the beads (immune complexes) by centrifuging at 1,000 x g for 5 minutes at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Wash the bead pellet four times with 1 ml of ice-cold wash buffer, repeating the centrifugation step each time.[14] After the final wash, remove all supernatant.

E. In Vitro Kinase Assay

-

Prepare the Master Mix on ice. For each reaction, you will need:

-

10 µl Kinase Assay Buffer (1X)

-

10 µl CK2 Substrate Peptide

-

10 µl Diluted [γ-³²P]ATP (prepare by mixing cold ATP solution with radioactive ATP and kinase buffer as per manufacturer's recommendation, e.g., Millipore Kinase Assay Kit).[15]

-

-

Resuspend the washed bead pellet from step D8 in 20 µl of Kinase Assay Buffer.

-

To start the reaction, add 30 µl of the Master Mix to the resuspended beads.

-

Incubate the reaction tubes in a water bath at 30°C for 10-20 minutes with occasional agitation.[14]

-

Stop the reaction by spotting 20 µl of the reaction mixture onto a labeled P81 phosphocellulose square.

F. Detection and Quantification

-

Immediately place the P81 papers in a beaker containing 0.75% phosphoric acid.

-

Wash the papers 3-4 times with fresh phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone for 2 minutes to dry the papers.

-

Place the dry P81 papers into individual scintillation vials, add 5 ml of scintillation cocktail, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

-

Subtract Background: Subtract the CPM value from the negative control (IgG) from all experimental samples.

-

Calculate % Inhibition: Determine the percentage of CK2 activity inhibition for each CX-4945 concentration relative to the vehicle-treated control.

-

% Activity = (CPM_Inhibitor / CPM_Vehicle) * 100

-

% Inhibition = 100 - % Activity

-

-

Plot Data: Plot the % Inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce CK2 activity by 50%).

Expected Results: Treatment of cells with CX-4945 is expected to cause a dose-dependent decrease in the activity of the immunoprecipitated CK2, as measured by the reduction in phosphorylated substrate. This demonstrates the inhibitor's ability to engage and inhibit its target within a cellular context.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apexbt.com [apexbt.com]

- 12. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]

- 13. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. mdpi.com [mdpi.com]

- 17. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for "CK2 inhibitor 3" in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is a key regulator of numerous cellular processes, including cell proliferation, survival, and apoptosis.[1][2] Its dysregulation is frequently associated with various cancers, making it a prime target for therapeutic intervention.[1][2] "CK2 inhibitor 3," also referred to as compound 4 in the primary literature, is a potent and selective inhibitor of CK2 with an IC50 of 280 nM.[3][4] This novel inhibitor targets the open hinge conformation of CK2, a structural feature that is rare among other kinases, contributing to its remarkable selectivity.[3][4] In vitro studies have demonstrated its ability to inhibit endogenous CK2, leading to a significant reduction in the viability of tumor cells.[3][4]

These application notes provide a detailed guide for the administration of "this compound" in animal models, based on its known in vitro properties and established protocols for other well-characterized CK2 inhibitors. Due to the absence of published in vivo data for this specific inhibitor, the following protocols are recommendations and should be adapted with careful dose-finding and tolerability studies.

Data Presentation

In Vitro Activity and Selectivity of "this compound"

| Property | Value | Reference |

| IC50 (CK2α) | 280 nM | [3][4] |

| Cellular Activity (DC50, Jurkat cells) | 12.8 µM | [5] |

| Kinase Selectivity | Highly selective; at 1 µM, only CK2α and CK2α' were inhibited by more than 50% in a panel of 320 kinases. | [4] |

| Mechanism of Action | Targets the open hinge conformation of CK2. | [3][4] |

Comparative In Vivo Administration Protocols of Other CK2 Inhibitors

| Inhibitor | Animal Model | Route of Administration | Vehicle | Dosage | Reference |

| CX-4945 (Silmitasertib) | Mouse (AML patient-derived xenografts) | Oral gavage | 10% 2-hydroxypropyl-β-cyclodextrin in water | 75 mg/kg, twice daily | [6] |

| DMAT | Mouse | Intraperitoneal | Not specified | Not specified | [7] |

| CIGB-300 | Mouse (lung metastasis model) | Intravenous | Not specified | 10 mg/kg | [1] |

Experimental Protocols

Recommended Protocol for In Vivo Administration of "this compound"

Disclaimer: The following protocol is a recommendation based on the properties of "this compound" and established procedures for similar kinase inhibitors. Researchers must conduct preliminary dose-escalation and tolerability studies to determine the optimal and safe dosage for their specific animal model and experimental goals.

1. Materials:

-

"this compound" (powder)

-

Vehicle solution: 10% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water. Alternatively, a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water can be tested. The choice of vehicle should be determined by solubility and tolerability studies.

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)

-

Appropriate animal model (e.g., tumor xenograft mouse model)

2. Preparation of "this compound" Formulation (for a 10 mg/kg dose in a 20g mouse):

-

a. Calculation:

-

Dose: 10 mg/kg

-

Mouse weight: 20 g = 0.02 kg

-

Required amount of inhibitor: 10 mg/kg * 0.02 kg = 0.2 mg

-

Dosing volume (oral gavage): Typically 100-200 µL for a 20g mouse. Let's use 100 µL (0.1 mL).

-

Required concentration: 0.2 mg / 0.1 mL = 2 mg/mL

-

-

b. Formulation:

-

Weigh out the required amount of "this compound" (e.g., 2 mg for 1 mL of dosing solution) and place it in a sterile microcentrifuge tube.

-

Add the calculated volume of the chosen vehicle (e.g., 1 mL of 10% HPβCD).

-

Vortex the mixture vigorously for 2-3 minutes to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes, or until a clear solution or a fine suspension is formed.

-

Visually inspect the solution for any precipitation before each administration.

-

3. Administration to Animal Models:

-

a. Route of Administration:

-

Oral Gavage (Recommended): This route is often preferred for its convenience and reduced stress on the animals for repeated dosing.

-

Intraperitoneal (IP) Injection: This can also be an effective route for systemic delivery.

-

-

b. Procedure (Oral Gavage):

-

Gently restrain the animal.

-

Measure the required volume of the prepared "this compound" formulation into a syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

c. Dosing Schedule:

-

A starting point could be once or twice daily administration. The optimal dosing frequency will depend on the pharmacokinetic properties of the inhibitor, which are currently unknown.

-

4. Pharmacodynamic Assessment:

-

To confirm target engagement in vivo, researchers can assess the phosphorylation status of CK2 substrates, such as Akt at Ser129, in tumor or surrogate tissues at various time points after administration.

Visualizations

CK2 Signaling Pathway

Caption: CK2 signaling pathway and the inhibitory action of "this compound".